molecular formula C15H12FN5O2 B5777543 N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

Cat. No.: B5777543
M. Wt: 313.29 g/mol
InChI Key: WYJGXRSIFYTXAV-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a tetrazole ring, and a phenoxyacetamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 3-fluoroaniline: This can be achieved through the nitration of fluorobenzene followed by reduction.

    Formation of 3-fluorophenyl isocyanate: This intermediate is synthesized by reacting 3-fluoroaniline with phosgene.

    Synthesis of 3-(tetrazol-1-yl)phenol: This involves the reaction of 3-aminophenol with sodium azide and triethyl orthoformate.

    Coupling Reaction: The final step involves the reaction of 3-fluorophenyl isocyanate with 3-(tetrazol-1-yl)phenol to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors. The fluorophenyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
  • N-(3-bromophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
  • N-(3-methylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

Uniqueness

N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2/c16-11-3-1-4-12(7-11)18-15(22)9-23-14-6-2-5-13(8-14)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJGXRSIFYTXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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